Introduction: The Strategic Importance of a Fluorinated Building Block
Introduction: The Strategic Importance of a Fluorinated Building Block
An In-Depth Technical Guide to 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6): A Core Intermediate in Modern Drug Discovery
A Note on Chemical Identification: This guide focuses on the chemical compound 4-Amino-2-(trifluoromethyl)benzonitrile , identified by the Chemical Abstracts Service (CAS) number 654-70-6 . While the initial query referenced CAS 42874-97-5, publicly available scientific literature and commercial databases predominantly associate the chemical name with CAS 654-70-6. This latter compound is a well-documented and industrially significant intermediate in pharmaceutical synthesis. This guide synthesizes the available technical data for this key building block to serve researchers, scientists, and drug development professionals.
4-Amino-2-(trifluoromethyl)benzonitrile is a substituted benzonitrile that has emerged as a critical structural motif in medicinal chemistry. Its value lies in the unique combination of a reactive amino group, a versatile nitrile function, and a strategically placed trifluoromethyl (-CF3) group. The incorporation of fluorine-containing groups is a cornerstone of modern drug design, often leading to significant improvements in a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3]
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly sought-after precursor for the synthesis of complex therapeutic agents.[4] Its most notable application is as a key intermediate in the production of non-steroidal androgen receptor modulators, including the widely used anti-cancer drug, Bicalutamide.[5] Understanding the properties, synthesis, and handling of this intermediate is therefore essential for chemists and pharmacologists working on the frontier of drug development.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and research. The key characteristics of 4-Amino-2-(trifluoromethyl)benzonitrile are summarized below.
| Property | Value | Source(s) |
| CAS Number | 654-70-6 | [6][7][8][9] |
| Molecular Formula | C₈H₅F₃N₂ | [6][8][10] |
| Molecular Weight | 186.13 g/mol | [6][8][10] |
| IUPAC Name | 4-amino-2-(trifluoromethyl)benzonitrile | [8] |
| Synonyms | 5-Amino-2-cyanobenzotrifluoride, 4-Cyano-3-trifluoromethylaniline | [6][8] |
| Appearance | Crystalline solid | [11] |
| Melting Point | 141-145 °C | [5][6][9][11] |
| Boiling Point | ~294.5 °C at 760 mmHg | [9] |
| SMILES String | Nc1ccc(C#N)c(c1)C(F)(F)F | [6] |
| InChI Key | PMDYLCUKSLBUHO-UHFFFAOYSA-N | [6][8] |
Synthesis and Manufacturing Process
The industrial synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile is a multi-step process designed for efficiency, high purity, and yield. A common and patented route begins with the readily available starting material, m-trifluoromethyl fluorobenzene.[12] This pathway involves a sequence of bromination, cyanation, and amination reactions.
Three-Step Synthetic Workflow
The process can be logically divided into three primary stages, as illustrated in the diagram below.[12]
Caption: High-level overview of the three-step synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established patent literature.[12]
Step 1: Positional Bromination
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Charge a suitable reactor with m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.
-
Initiate mixing and heat the mixture to reflux.
-
Add dibromohydantoin portion-wise over a period of 5-7 hours to control the exothermic reaction. The molar ratio of dibromohydantoin to the starting material is critical for selective mono-bromination.
-
After the reaction is complete, cool the mixture and quench with a water-ice solution.
-
The product, 4-fluoro-2-methyl bromobenzene trifluoride, is isolated, typically as an oily layer, and washed.
Causality: The use of a strong acid catalyst (H₂SO₄) and a specific brominating agent (dibromohydantoin) allows for regioselective bromination at the position para to the fluorine atom, which is activated for electrophilic substitution.
Step 2: Cyano Group Replacement
-
The brominated intermediate is reacted with cuprous cyanide (CuCN).
-
Quinoline is often used as a high-boiling solvent and catalyst for this nucleophilic aromatic substitution (a Rosenmund-von Braun reaction).
-
The mixture is heated to drive the reaction to completion, replacing the bromine atom with a nitrile (-CN) group.
-
The product, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated from the reaction mixture.
Causality: Cuprous cyanide is the reagent of choice for converting aryl halides to nitriles. The reaction requires heat to overcome the activation energy for displacing the halide from the electron-deficient aromatic ring.
Step 3: Aminolysis Substitution
-
The 4-fluoro-2-trifluoromethylbenzonitrile intermediate is dissolved in ethanol in a pressure-rated vessel.
-
Liquid ammonia is introduced into the vessel.
-
The sealed reactor is heated to approximately 120°C for 8 hours.
-
Upon cooling, the crude product, 4-amino-2-trifluoromethylbenzonitrile, precipitates and is collected.
-
Recrystallization from a solvent like toluene is performed to achieve high purity (>99%).[12]
Causality: The fluorine atom is an effective leaving group for nucleophilic aromatic substitution, especially when the ring is activated by electron-withdrawing groups like -CF₃ and -CN. The reaction with ammonia under heat and pressure facilitates the displacement of fluoride to yield the final amino product.
Applications in Drug Discovery
The primary utility of 4-Amino-2-(trifluoromethyl)benzonitrile is as a foundational element for building more complex, biologically active molecules.[11] The trifluoromethyl group enhances metabolic stability by blocking sites susceptible to oxidative metabolism, while the amino and nitrile groups provide synthetic handles for further elaboration.
Intermediate for Bicalutamide
A prominent example is its role in the synthesis of Bicalutamide, a non-steroidal antiandrogen used to treat prostate cancer. The core structure of 4-Amino-2-(trifluoromethyl)benzonitrile is readily identifiable within the final API.
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